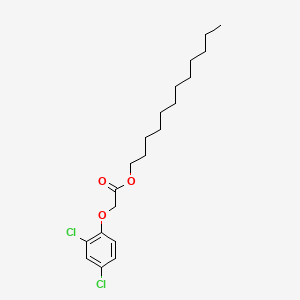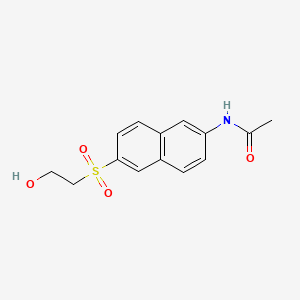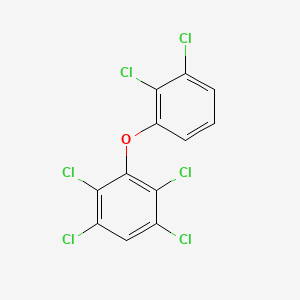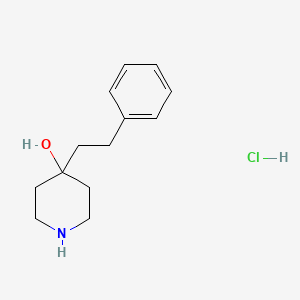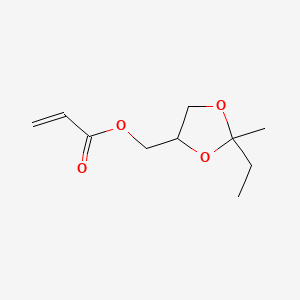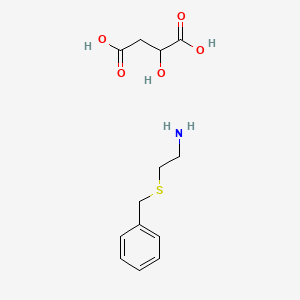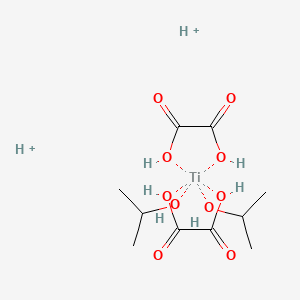
Dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) is a complex titanium compound with the molecular formula C10H22O10Ti+2 This compound is characterized by the presence of oxalate and propan-2-olato ligands coordinated to a titanium center
Preparation Methods
The synthesis of dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: The oxalate and propan-2-olato ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other titanium complexes and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Mechanism of Action
The mechanism of action of dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) involves its interaction with molecular targets through coordination chemistry. The titanium center can form complexes with various biomolecules, influencing their structure and function. The oxalate and propan-2-olato ligands play a crucial role in stabilizing these interactions and modulating the compound’s reactivity .
Comparison with Similar Compounds
Dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) can be compared with other titanium complexes such as:
Titanium(IV) oxide: A common titanium compound used in pigments and photocatalysis.
Titanium(IV) chloride: A precursor for various titanium compounds and materials.
Titanium(IV) isopropoxide:
Properties
CAS No. |
84145-33-5 |
|---|---|
Molecular Formula |
C10H22O10Ti+2 |
Molecular Weight |
350.14 g/mol |
IUPAC Name |
hydron;oxalic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C3H8O.2C2H2O4.Ti/c2*1-3(2)4;2*3-1(4)2(5)6;/h2*3-4H,1-2H3;2*(H,3,4)(H,5,6);/p+2 |
InChI Key |
DWBILNGHRUYGIH-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].CC(C)O.CC(C)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


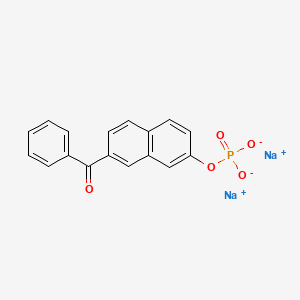
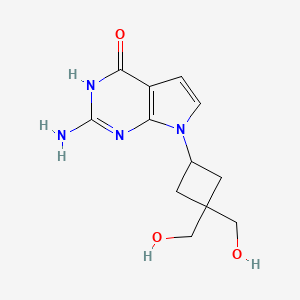
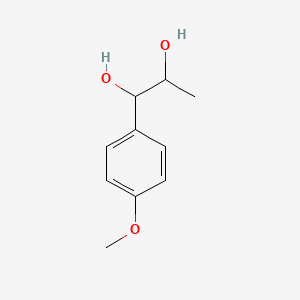
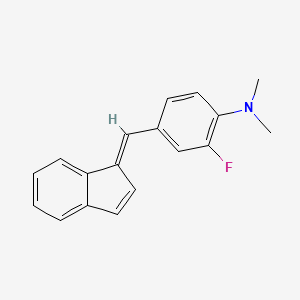
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
